![molecular formula C26H23F3N2O5 B4300146 4-(TRIFLUOROMETHYL)-N-(2-{[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE](/img/structure/B4300146.png)
4-(TRIFLUOROMETHYL)-N-(2-{[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE
Overview
Description
4-(TRIFLUOROMETHYL)-N-(2-{[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE is a complex organic compound that features a trifluoromethyl group, a trimethoxyphenyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TRIFLUOROMETHYL)-N-(2-{[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common route includes:
Formation of the acrylamide moiety: This can be achieved by reacting 3-(3,4,5-trimethoxyphenyl)acrylic acid with an appropriate amine under dehydrating conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling reactions: The final step involves coupling the acrylamide intermediate with 4-(trifluoromethyl)benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally less reactive due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or reduced acrylamide derivatives.
Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers with unique properties.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor binding.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials, including coatings, adhesives, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(TRIFLUOROMETHYL)-N-(2-{[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the acrylamide moiety can form covalent bonds with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)benzoic acid
- 3-(3,4,5-trimethoxyphenyl)acrylic acid
- N-(2-aminophenyl)benzamide
Uniqueness
The uniqueness of 4-(TRIFLUOROMETHYL)-N-(2-{[(2E)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acrylamide moiety provides a reactive site for covalent interactions with biological targets.
Properties
IUPAC Name |
4-(trifluoromethyl)-N-[2-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N2O5/c1-34-21-14-16(15-22(35-2)24(21)36-3)8-13-23(32)30-19-6-4-5-7-20(19)31-25(33)17-9-11-18(12-10-17)26(27,28)29/h4-15H,1-3H3,(H,30,32)(H,31,33)/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTNOONNWLIDGU-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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